2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide
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Overview
Description
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is an organophosphorus compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a phosphorus atom within a five-membered ring, which is further substituted with methoxy and trimethyl groups. The presence of the oxaphosphole ring imparts distinct reactivity and stability to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide typically involves the reaction of phosphorus trichloride with an appropriate alcohol or phenol derivative under controlled conditions. One common method includes the use of methanol and trimethylphosphite as starting materials, which react in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired oxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to other phosphorus-containing structures.
Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through the oxaphosphole ring. The phosphorus atom can form bonds with various substrates, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2H-1-benzopyran-2,2′- (2H)-indole]: This compound shares structural similarities with 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide, particularly in the presence of methoxy and trimethyl groups.
2,2,4-Trimethyl-2,3-dihydrobenzoxazepine: Another compound with a similar ring structure and substitution pattern.
Uniqueness
This compound is unique due to the presence of the oxaphosphole ring, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
4335-89-1 |
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Molecular Formula |
C7H13O3P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-methoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C7H13O3P/c1-6-5-7(2,3)11(8,9-4)10-6/h5H,1-4H3 |
InChI Key |
KCKJPIBIGFUZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(P(=O)(O1)OC)(C)C |
Origin of Product |
United States |
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